molecular formula C34H49N9O12 B12603681 H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH CAS No. 649538-33-0

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH

Cat. No.: B12603681
CAS No.: 649538-33-0
M. Wt: 775.8 g/mol
InChI Key: UGOPWNSLAUSRTM-RBKGHGSFSA-N
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Description

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH is a linear heptapeptide with the sequence Tryptophan-Threonine-Glycine-Valine-Alanine-Glutamine-Aspartic Acid. Its molecular weight is approximately 767.8 g/mol, and it features polar (e.g., Gln, Asp), hydrophobic (e.g., Trp, Val), and hydroxyl-containing (Thr) residues.

Properties

CAS No.

649538-33-0

Molecular Formula

C34H49N9O12

Molecular Weight

775.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid

InChI

InChI=1S/C34H49N9O12/c1-15(2)27(33(53)39-16(3)29(49)40-22(9-10-24(36)45)31(51)41-23(34(54)55)12-26(47)48)42-25(46)14-38-32(52)28(17(4)44)43-30(50)20(35)11-18-13-37-21-8-6-5-7-19(18)21/h5-8,13,15-17,20,22-23,27-28,37,44H,9-12,14,35H2,1-4H3,(H2,36,45)(H,38,52)(H,39,53)(H,40,49)(H,41,51)(H,42,46)(H,43,50)(H,47,48)(H,54,55)/t16-,17+,20-,22-,23-,27-,28-/m0/s1

InChI Key

UGOPWNSLAUSRTM-RBKGHGSFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and threonine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH: has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic uses, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including changes in gene expression, enzyme activity, or cell signaling pathways.

Comparison with Similar Compounds

Ala-Gln Dipeptide (Alanyl-Glutamine)

  • Structure : A dipeptide (Ala-Gln) with a molecular weight of 217.2 g/mol .
  • Key Differences :
    • Bioavailability : Ala-Gln is highly stable and bioavailable compared to free glutamine, making it a preferred dietary supplement .
    • Function : Enhances antioxidant capacity (e.g., increases glutathione synthesis) and supports intestinal mucosa integrity in mammals. For example, 0.125–0.30% dietary supplementation improved growth performance in weaned piglets by reducing oxidative stress and improving gut morphology .
  • Contrast with Target Peptide :
    • The larger size of H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH may limit its absorption but could enable more specific interactions with cellular receptors due to extended residue motifs.

Therapeutic Peptide: Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH

  • Structure : A 16-mer peptide with disulfide bonds (Cys residues) and Thr-Gly motifs .
  • Key Differences: Therapeutic Applications: Used in treating autoimmune diseases, neurodegenerative disorders, and infections (e.g., Streptococcus pneumoniae) due to immunomodulatory properties. Stability: Cyclic disulfide bridges enhance stability compared to the linear target peptide.
  • Contrast with Target Peptide :
    • The absence of cysteine residues in this compound suggests lower structural rigidity and different mechanisms of action.

Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH

  • Structure : A 14-mer peptide sharing the Ala-Gln-Asp motif with the target peptide .
  • Key Differences :
    • Functional Residues : Contains additional charged residues (Arg) and aromatic groups (Phe, Trp), which may enhance receptor binding or antimicrobial activity.
    • Research Status : Promoted for applications in metabolic regulation, though detailed studies are pending.
  • Contrast with Target Peptide :
    • The target peptide’s shorter sequence lacks the Arg-rich region but retains Trp, which is critical for interactions with hydrophobic pockets in proteins.

Data Table: Structural and Functional Comparison

Compound Name Sequence/Structure Molecular Weight (g/mol) Key Functions References
This compound Trp-Thr-Gly-Val-Ala-Gln-Asp ~767.8 Potential antioxidative, receptor binding
Ala-Gln Dipeptide Ala-Gln 217.2 Antioxidant support, gut health
Asn-Asp-Asp-Cys-Glu-Leu-Cys-...OH 16-mer with disulfide bonds ~1800 Immunomodulation, infection treatment
Ser-Arg-Arg-Ala-Gln-Asp-...OH 14-mer with Arg and Trp ~1700 Metabolic regulation (proposed)

Research Findings and Implications

  • Antioxidant Potential: Gln-containing peptides (e.g., Ala-Gln) consistently improve glutathione synthesis and reduce oxidative stress . The target peptide’s Gln residue may share this role, but its larger size could limit efficacy without targeted delivery systems.
  • Structural Stability : Linear peptides like this compound are prone to enzymatic degradation compared to cyclic or disulfide-bonded variants .
  • Therapeutic Gaps : While Ala-Gln is well-studied in nutrition, the target peptide’s Trp and Asp residues suggest unexplored applications in neurology or inflammation, warranting further investigation.

Biological Activity

H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH is a peptide composed of seven amino acids, including tryptophan (Trp), threonine (Thr), glycine (Gly), valine (Val), alanine (Ala), glutamine (Gln), and aspartic acid (Asp). The biological activity of this compound can be assessed through its interactions with biological systems, including its potential roles in antimicrobial activity, receptor interactions, and other physiological effects.

Structure-Activity Relationship

The structure of this compound influences its biological activity. The presence of tryptophan at the N-terminus is particularly significant, as studies have shown that peptides with N-terminal tryptophan exhibit enhanced binding affinities to various receptors and proteins. For instance, the binding affinity of related peptides has been quantified, indicating that modifications at the N-terminus can lead to substantial changes in biological activity .

Antimicrobial Activity

Research has indicated that peptides similar to this compound can exhibit antimicrobial properties. Peptides containing tryptophan have been shown to possess activity against Gram-positive and Gram-negative bacteria. For example, structural modifications to indolicidin, a tryptophan-rich peptide, have resulted in increased potency against bacterial strains . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.

Case Study 1: Binding Affinity

A study examining the binding affinities of various peptides revealed that this compound could be part of a broader class of peptides that interact selectively with cationic receptors. The binding affinity was measured using isothermal titration calorimetry (ITC), showing significant selectivity for peptides with N-terminal tryptophan residues over those with other configurations .

Peptide Binding Affinity (M^{-1}) Selectivity
This compoundTBDTBD
H-Trp-Gly-Gly-OH3.0×1053.0\times 10^5High
H-Gly-Trp-Gly-OH1.7×1041.7\times 10^4Low

Case Study 2: Antimicrobial Peptide Design

In the context of antimicrobial drug design, researchers have explored various modifications to peptides like this compound to enhance their efficacy. For instance, cyclization and incorporation of non-natural amino acids have been shown to improve stability and potency against bacterial strains. These findings suggest that similar strategies could be applied to optimize this compound for therapeutic use .

The biological activities attributed to this compound may involve several mechanisms:

  • Receptor Binding : The interaction with specific receptors can modulate cellular responses, potentially influencing immune function.
  • Antimicrobial Action : By disrupting bacterial membranes or inhibiting essential processes within microbial cells, such peptides can exert bactericidal effects.
  • Regulatory Functions : Peptides like this compound may also play roles in signaling pathways that regulate inflammation and immune responses.

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